molecular formula C9H8N2O B1591142 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 202348-54-7

7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1591142
M. Wt: 160.17 g/mol
InChI Key: AETJTTLBDVLRJO-UHFFFAOYSA-N
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Description

“7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the formula C8H8N2 . It is a type of heterocyclic compound known as an imidazopyridine, which is recognized as a valuable scaffold in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” consists of a fused bicyclic 5,6 heterocycle . The IUPAC Standard InChI is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The molecular weight of “7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is 132.1625 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Synthesis Techniques : A study by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, including 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, without any deliberate addition of catalysts. This method also produced similar compounds in good yields under comparable conditions (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

  • Molecular Rotor Studies : Research by Jadhav and Sekar (2017) focused on the development of fluorescent molecular rotors (FMRs) using substituted 2-chloroimidazo[1,2-a]pyridine-3-carbaldehydes. These FMRs exhibited significant viscosity sensitivity and emission intensity enhancement in viscous environments, suggesting potential applications in molecular sensing and imaging (S. D. Jadhav, N. Sekar, 2017).

  • Catalytic Activity : Saddik et al. (2012) evaluated the catalytic activities of several imidazolo[1,2-a]pyridine derivatives, including ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate. These compounds showed effectiveness as catalysts in the oxidation of catechol to o-quinone (R. Saddik, M. Khoutoul, N. Benchat, B. Hammouti, S. El Kadiri, R. Touzani, 2012).

  • Unnatural Base Pair Research : Mitsui et al. (2003) developed an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a specific pairing partner of 9-methylimidazo[(4,5)-b]pyridine, contributing to the expansion of the genetic alphabet. This research highlights the potential of 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde derivatives in genetic engineering and synthetic biology (Tsuneo Mitsui, A. Kitamura, M. Kimoto, T. To, A. Sato, I. Hirao, S. Yokoyama, 2003).

Safety And Hazards

When handling “7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde”, it is recommended to use personal protective equipment, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It is also advised to handle it in a well-ventilated place and use non-sparking tools .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new synthesis methods, particularly those that are environmentally friendly and economically viable, is a key area of future research .

properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETJTTLBDVLRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554875
Record name 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

202348-54-7
Record name 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Chen, HQ Li, ZH Chen, ZJ Chen… - Current Chinese …, 2023 - ingentaconnect.com
For the first time, we have developed a strategy that provides an access to imidazo[ 1,2-a] pyridines via the cyclization of 2-aminopyridine with mucobromic acid as C3 synthon. In the …
Number of citations: 0 www.ingentaconnect.com

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